molecular formula C10H12O5S B13565346 Methyl [(4-methylbenzene-1-sulfonyl)oxy]acetate CAS No. 88016-30-2

Methyl [(4-methylbenzene-1-sulfonyl)oxy]acetate

Cat. No.: B13565346
CAS No.: 88016-30-2
M. Wt: 244.27 g/mol
InChI Key: GKUVOPGVPQSLRU-UHFFFAOYSA-N
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Description

Methyl 2-[(4-methylbenzenesulfonyl)oxy]acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a methyl ester group and a 4-methylbenzenesulfonyl group. This compound is often used in organic synthesis due to its reactivity and ability to participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-[(4-methylbenzenesulfonyl)oxy]acetate can be synthesized through the esterification of 2-hydroxyacetic acid with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired ester product .

Industrial Production Methods

In an industrial setting, the production of methyl 2-[(4-methylbenzenesulfonyl)oxy]acetate involves the use of large-scale esterification reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also involve purification steps such as distillation and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-methylbenzenesulfonyl)oxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[(4-methylbenzenesulfonyl)oxy]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-[(4-methylbenzenesulfonyl)oxy]acetate involves its reactivity towards nucleophiles and reducing agents. The ester and sulfonyl groups are key functional groups that participate in chemical reactions, allowing the compound to act as an intermediate in various synthetic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(4-methylbenzenesulfonyl)oxy]acetate is unique due to the presence of both the methyl ester and 4-methylbenzenesulfonyl groups, which confer specific reactivity and properties that are valuable in organic synthesis and other applications .

Properties

IUPAC Name

methyl 2-(4-methylphenyl)sulfonyloxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5S/c1-8-3-5-9(6-4-8)16(12,13)15-7-10(11)14-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUVOPGVPQSLRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40309307
Record name Methyl [(4-methylbenzene-1-sulfonyl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40309307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88016-30-2
Record name NSC211686
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211686
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl [(4-methylbenzene-1-sulfonyl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40309307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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